molecular formula C15H13FO2S B6405864 2-(4-Ethylthiophenyl)-5-fluorobenzoic acid CAS No. 1261903-54-1

2-(4-Ethylthiophenyl)-5-fluorobenzoic acid

Cat. No.: B6405864
CAS No.: 1261903-54-1
M. Wt: 276.3 g/mol
InChI Key: JUUSIXVMCPDQNN-UHFFFAOYSA-N
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Description

2-(4-Ethylthiophenyl)-5-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and an ethylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylthiophenyl)-5-fluorobenzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylthiophenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylthiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride or sodium borohydride

    Substitution: Sodium methoxide or potassium tert-butoxide

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted benzoic acids

Scientific Research Applications

2-(4-Ethylthiophenyl)-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Ethylthiophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atom and the ethylthiophenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylthiophenyl)-5-fluorobenzoic acid
  • 2-(4-Ethylphenyl)-5-fluorobenzoic acid
  • 2-(4-Ethylthiophenyl)-4-fluorobenzoic acid

Uniqueness

2-(4-Ethylthiophenyl)-5-fluorobenzoic acid is unique due to the specific positioning of the ethylthiophenyl group and the fluorine atom on the benzoic acid core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2S/c1-2-19-12-6-3-10(4-7-12)13-8-5-11(16)9-14(13)15(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUSIXVMCPDQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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